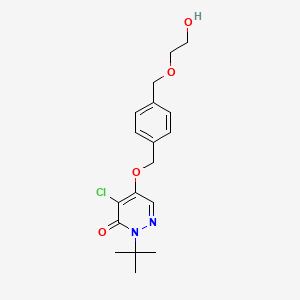
3-Propylidene-1-cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylidene-1-cyclobutanol is an organic compound characterized by a cyclobutane ring with a propylidene group and a hydroxyl group attached. This compound is part of the cycloalkanol family, which includes various cyclic alcohols known for their unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylidene-1-cyclobutanol typically involves the reaction of cyclobutanone with propylidene derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where cyclobutanone is reduced in the presence of a suitable catalyst. This is followed by the addition of propylidene groups using advanced organic synthesis techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Propylidene-1-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products: The major products formed from these reactions include cyclobutanone derivatives, saturated alcohols, and various substituted cyclobutane compounds .
Wissenschaftliche Forschungsanwendungen
3-Propylidene-1-cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Propylidene-1-cyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the propylidene group can participate in hydrophobic interactions, affecting the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanol: A simpler analog with a hydroxyl group attached to a cyclobutane ring.
Cyclopropanol: A smaller ring structure with similar reactivity.
Cyclopentanol: A larger ring structure with different steric and electronic properties.
Uniqueness: 3-Propylidene-1-cyclobutanol is unique due to the presence of both a propylidene group and a hydroxyl group on a cyclobutane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3-propylidenecyclobutan-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-6-4-7(8)5-6/h3,7-8H,2,4-5H2,1H3 |
InChI-Schlüssel |
IGTVLDVLKXYJOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C1CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-4-[2-(2-oxopiperazin-1-yl)ethyl]benzonitrile](/img/structure/B8408046.png)





![1-[5-(Methoxymethyl)isoxazol-3-yl]ethanone](/img/structure/B8408085.png)



